benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside is a chemical compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . It is also known by its synonym, Methyl N-Cbz-alpha-D-glucopyranosaminide . This compound is characterized by its unique structure, which includes a glucopyranoside backbone with a phenylmethoxycarbonyl group attached to the amino group at the 2-position .
Preparation Methods
The synthesis of Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside can be achieved through various synthetic routes. One common method involves the glycosylation reaction, where a protected glucosamine derivative is reacted with a methylating agent in the presence of a base . The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and catalysts like silver triflate or boron trifluoride etherate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Scientific Research Applications
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other positions on the glucopyranoside backbone . This selective reactivity is crucial in the synthesis of complex glycosylated molecules . The compound’s effects are mediated through its ability to participate in glycosylation reactions, which are essential in various biological processes .
Comparison with Similar Compounds
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl 2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside: This compound has a similar structure but with a benzyloxycarbonyl group instead of a phenylmethoxycarbonyl group.
Methyl N-Cbz-alpha-D-glucopyranosaminide: Another closely related compound with a similar backbone but different protecting groups.
The uniqueness of Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside lies in its specific protecting group, which offers distinct reactivity and selectivity in chemical reactions .
Biological Activity
Benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21NO7
- Molecular Weight : 327.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests that it may function as a glycosylated agent, potentially influencing glycosylation processes in cells. This interaction can lead to modulation of enzymatic activities and cell signaling pathways, which are crucial for various physiological processes.
Antimicrobial Activity
Research has shown that derivatives of carbamate compounds exhibit notable antimicrobial properties. For instance, studies on related phenylcarbamates have demonstrated moderate cytotoxicity against specific cancer cell lines (e.g., A549) and significant inhibitory effects against Mycobacterium tuberculosis (Mtb) strains. The structure of this compound suggests it may possess similar antimicrobial efficacy.
Compound | MIC (µg/mL) | Activity |
---|---|---|
Benzyl Carbamate Derivative | 10 | Moderate activity against Mtb |
3-Hydroxyphenylcarbamate | 2.5 | Good inhibitory activity against Mtb |
Cytotoxicity Studies
In vitro studies have indicated that this compound may exhibit cytotoxic effects on specific cancer cell lines. The cytotoxicity is often measured using the MTT assay or similar methodologies, where the compound's ability to inhibit cell proliferation is quantified.
Case Studies and Research Findings
- Antitubercular Efficacy : A study highlighted the effectiveness of related carbamate compounds in inhibiting the growth of Mtb in both in vitro and in vivo settings. For example, compound 3l showed a significant reduction in bacterial load in mouse models infected with Mtb after oral administration .
- Cytotoxicity Assessments : Research into the cytotoxic properties of this compound has revealed that modifications to its structure can enhance or diminish its efficacy against cancer cell lines such as A549 .
Future Directions
Further research is necessary to fully elucidate the biological activities of this compound. Potential areas for future investigation include:
- Structural Modifications : Exploring how changes in chemical structure affect biological activity.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on cellular processes.
- In Vivo Studies : Conducting comprehensive animal studies to assess therapeutic potential and safety profiles.
Properties
IUPAC Name |
benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBPGJIPRBQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.